methyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate
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Overview
Description
Methyl [6-bromo-2-(3-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate is a complex organic compound with the molecular formula C23H18BrClN2O2 and a molar mass of 469.76 g/mol . This compound is characterized by its unique quinazoline core structure, which is substituted with bromine, chlorine, and phenyl groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of methyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzamide with appropriate substituted benzaldehydes, followed by cyclization and esterification reactions . Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
Methyl [6-bromo-2-(3-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4), resulting in the formation of reduced quinazoline derivatives.
Substitution: The bromine and chlorine atoms in the compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl [6-bromo-2-(3-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of methyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Methyl [6-bromo-2-(3-chlorophenyl)-4-phenylquinazolin-3(4H)-yl]acetate can be compared with other similar compounds, such as:
Methyl 2-(2-bromo-4-chlorophenyl)acetate: This compound shares similar substituents but differs in its core structure.
Indole derivatives: These compounds also contain aromatic rings and exhibit diverse biological activities.
The uniqueness of methyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate lies in its specific substitution pattern and the presence of the quinazoline core, which imparts distinct chemical and biological properties .
Properties
CAS No. |
313268-60-9 |
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Molecular Formula |
C23H18BrClN2O2 |
Molecular Weight |
469.8g/mol |
IUPAC Name |
methyl 2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetate |
InChI |
InChI=1S/C23H18BrClN2O2/c1-29-21(28)14-27-22(15-6-3-2-4-7-15)19-13-17(24)10-11-20(19)26-23(27)16-8-5-9-18(25)12-16/h2-13,22H,14H2,1H3 |
InChI Key |
LPNVLIQZQKBTLM-UHFFFAOYSA-N |
SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)CN1C(C2=C(C=CC(=C2)Br)N=C1C3=CC(=CC=C3)Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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